molecular formula C9H11NO3 B13548681 Methyl 3-hydroxy-3-(pyridin-3-yl)propanoate

Methyl 3-hydroxy-3-(pyridin-3-yl)propanoate

Cat. No.: B13548681
M. Wt: 181.19 g/mol
InChI Key: ABLYLHBIEFVTES-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-3-(pyridin-3-yl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyridine ring attached to a propanoate moiety with a hydroxyl group at the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-3-(pyridin-3-yl)propanoate typically involves the esterification of 3-hydroxy-3-(pyridin-3-yl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of solid acid catalysts can also be employed to facilitate the esterification process and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-3-(pyridin-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Methyl 3-oxo-3-(pyridin-3-yl)propanoate.

    Reduction: Methyl 3-hydroxy-3-(pyridin-3-yl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-hydroxy-3-(pyridin-3-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-3-(pyridin-3-yl)propanoate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-hydroxy-3-(pyridin-4-yl)propanoate
  • Methyl 3-oxo-3-(pyridin-3-yl)propanoate
  • Methyl 3-(pyridin-3-yl)propanoate

Uniqueness

Methyl 3-hydroxy-3-(pyridin-3-yl)propanoate is unique due to the presence of both a hydroxyl group and a pyridine ring, which confer distinct chemical and biological properties. The hydroxyl group enhances its reactivity and ability to form hydrogen bonds, while the pyridine ring provides aromatic stability and potential for π-π interactions.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 3-hydroxy-3-pyridin-3-ylpropanoate

InChI

InChI=1S/C9H11NO3/c1-13-9(12)5-8(11)7-3-2-4-10-6-7/h2-4,6,8,11H,5H2,1H3

InChI Key

ABLYLHBIEFVTES-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=CN=CC=C1)O

Origin of Product

United States

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